molecular formula C18H14N4O4S B2927776 3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 672898-12-3

3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2927776
CAS No.: 672898-12-3
M. Wt: 382.39
InChI Key: ZIXJDMCOAIZOQS-UHFFFAOYSA-N
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Description

3-Amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic thienoquinoline derivative designed for anticancer applications. Its structure includes a 4-nitrophenyl substituent on the carboxamide group, distinguishing it from analogs with halogenated or alkylated aryl groups.

Properties

IUPAC Name

3-amino-N-(4-nitrophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c19-15-12-8-11-13(2-1-3-14(11)23)21-18(12)27-16(15)17(24)20-9-4-6-10(7-5-9)22(25)26/h4-8H,1-3,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXJDMCOAIZOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a derivative of the tetrahydrothienoquinoline family, which has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a multi-step process that includes the condensation of appropriate precursors in an ethanol medium. The general reaction involves:

  • Reactants : 5,5-dimethyl-cyclohexane-1,3-dione, 4-nitro-benzaldehyde, and 3-amino-2-butenoic acid methyl ester.
  • Conditions : Refluxing for 2–3 hours followed by cooling and filtration.
  • Purification : The precipitate is washed with ice-cold water and ethanol before drying under vacuum.

The resulting crystal structure reveals a nearly planar six-membered ring containing nitrogen and a perpendicular orientation between the quinoline ring system and the nitrophenyl group. This structural arrangement may influence its biological interactions and efficacy.

Anticancer Activity

Research has demonstrated that compounds within the tetrahydrothienoquinoline class exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines such as A549 (lung carcinoma) and PACA2 (pancreatic cancer).
  • The IC50 values for certain derivatives range from 25.9 μM to 73.4 μM , indicating varying levels of potency against these cell lines. Notably, some derivatives outperform standard chemotherapeutics like doxorubicin in specific assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Studies indicate that derivatives of tetrahydrothienoquinolines possess moderate to strong activity against bacterial strains.
  • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds similar to This compound have shown:

  • Antioxidant properties , which can mitigate oxidative stress-related cellular damage.
  • Potential roles in modulating signaling pathways such as the Wnt pathway, which is crucial in various cellular processes including proliferation and differentiation .

Study on Anticancer Efficacy

A comparative study assessed the cytotoxic effects of several tetrahydrothienoquinoline derivatives on human tumor cells. The results indicated that:

CompoundCell LineIC50 (μM)Relative Efficacy
3PACA253.5Higher than Doxorubicin
5cPACA260.1Moderate
6bA54934.9Higher than Doxorubicin

This table summarizes findings from various studies indicating the potential of these compounds as effective anticancer agents .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, several derivatives were tested against common bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
3E. coli15
5aS. aureus20
6dPseudomonas18

These results highlight the compound's potential utility in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Anticancer Activity

The pharmacological profile of thieno[2,3-b]quinoline derivatives is highly dependent on the substituent at the N-phenyl position of the carboxamide group. Key analogs and their activities are summarized below:

Table 1: Comparison of Thieno[2,3-b]quinoline Derivatives
Compound Name (Substituent) Key Biological Activities Cell Lines Tested Mechanism of Action References
3-amino-N-(4-nitrophenyl)-... Limited direct data; inferred activity based on structural analogs N/A Likely PLC-γ inhibition or GSL modulation [7]
3-amino-N-(3-chlorophenyl)-... (Compound 7) GI₅₀: <1 µM; TGI: 2.5 µM; G2/M phase arrest Breast cancer (MCF-7, MDA-MB-231) PLC-γ inhibition [1], [15]
3-amino-N-(3-chloro-2-methylphenyl)-... (Compound 1) IC₅₀: 0.8–1.2 µM (ovarian); reduced CSCs by 40–60% Ovarian (SK-OV-3, OVCAR-3), Breast (MDA-MB-231) GSL modulation, apoptosis induction [2], [4], [12]
3-amino-N-(4-phenoxyphenyl)-... Molecular weight: 429.494; no direct activity data N/A Structural analog with potential similar targets [3]
3-amino-N-(4-fluorophenyl)-... Molecular weight: 341.40; limited activity data N/A Unexplored mechanisms [17], [20]
Key Observations:

Chlorinated Derivatives :

  • The 3-chlorophenyl analog (Compound 7) demonstrated potent growth inhibition (GI₅₀ <1 µM) in breast cancer cells, attributed to PLC-γ inhibition and G2/M phase arrest .
  • The 3-chloro-2-methylphenyl derivative (Compound 1) showed superior cytotoxicity (IC₅₀: 0.8–1.2 µM) in ovarian cancer cells compared to breast cancer models, highlighting substituent-dependent tissue specificity . It also reduced cancer stem cell (CSC) populations by altering GSL expression (e.g., increased GalNAcGM1b in MCF-7, decreased S(6)nLc4Cer in MDA-MB-231) .

Fluorinated and Phenoxyphenyl Analogs: Fluorophenyl derivatives (e.g., 4-fluorophenyl) have lower molecular weights but lack detailed mechanistic data . The 4-phenoxyphenyl analog (C24H19N3O3S) has a bulkier substituent, which may influence solubility and target binding compared to smaller halogenated groups .

Mechanistic Divergence

  • PLC-γ Inhibition : Chlorophenyl derivatives (Compounds 1 and 7) directly inhibit PLC-γ, disrupting intracellular signaling and inducing cell cycle arrest .
  • GSL Modulation: Compound 1 alters GSL expression on CSCs, impairing tumor resistance and metastasis .
  • Apoptosis Induction : All active analogs trigger apoptosis, but Compound 1 uniquely reduces mammosphere formation (a CSC marker) by 50–70% in triple-negative breast cancer models .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents enhance cytotoxicity, likely due to increased electrophilicity and target binding affinity.
  • Steric Effects : The 2-methyl group in Compound 1 improves potency by optimizing steric interactions with hydrophobic enzyme pockets .

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